

Introduction: The Oxepane Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name: Oxepan-4-amine

Cat. No.: B1602810

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In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic properties is paramount. Saturated heterocycles are foundational building blocks in this endeavor, and among them, the seven-membered oxepane ring has emerged as a scaffold of significant interest.^{[1][2]} Unlike its smaller five- and six-membered counterparts (tetrahydrofuran and tetrahydropyran), the oxepane motif offers a greater degree of three-dimensionality and conformational flexibility. This unique characteristic allows for the exploration of a broader chemical space, often leading to enhanced interactions with biological targets.^{[3][4]} Marine natural products, a rich source of complex and potent bioactive compounds, frequently feature the oxepane ring, showcasing its evolutionary selection as a privileged scaffold for biological activity, including noteworthy cytotoxic properties against various cancer cell lines.^{[3][5]}

Oxepan-4-amine, a primary amine derivative of this scaffold, serves as a versatile and highly valuable starting material for the synthesis of diverse compound libraries.^[6] Its primary amine functionality provides a reactive handle for a multitude of synthetic transformations, enabling the facile introduction of various substituents and pharmacophores. The incorporation of the oxepane moiety can improve key drug-like properties such as solubility and metabolic stability while reducing the basicity of the adjacent amine, a feature often desirable for optimizing pharmacokinetics and minimizing off-target effects.^[7]

This technical guide provides an in-depth exploration of two fundamental synthetic transformations of **Oxepan-4-amine**: N-Acylation and Reductive Amination. We will detail field-proven protocols, explain the rationale behind methodological choices, and illustrate how these

core reactions pave the way for the construction of advanced bioactive molecules, including potent kinase inhibitors and CNS-penetrant agents.

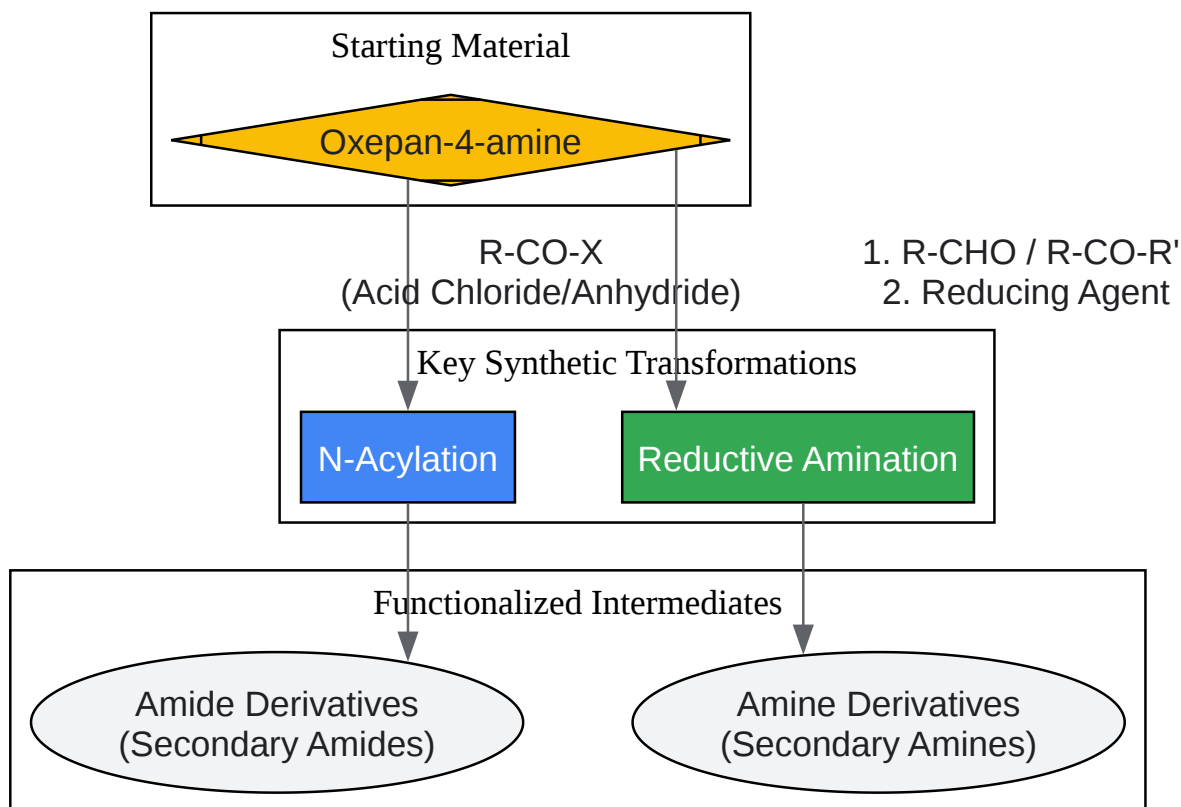
Physicochemical Properties of Oxepan-4-amine

A clear understanding of the starting material's properties is critical for successful synthesis.

Property	Value	Source
Molecular Formula	C ₆ H ₁₃ NO	[6]
Molecular Weight	115.17 g/mol	[6]
CAS Number	911825-86-0	[6]
Appearance	Combustible liquid	[6]
Boiling Point	Data not widely available	[8]

Core Synthetic Methodologies: Derivatizing Oxepan-4-amine

The primary amine of **Oxepan-4-amine** is a nucleophilic center that can be readily functionalized. The following diagram illustrates the two principal pathways discussed in this guide for elaborating this core structure into a diverse set of derivatives.



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Caption: General synthetic pathways for the functionalization of **Oxepan-4-amine**.

Application & Protocol 1: N-Acylation for Amide Synthesis

The formation of an amide bond via N-acylation is one of the most fundamental and reliable reactions in medicinal chemistry.[9] This transformation couples **Oxepan-4-amine** with a carboxylic acid derivative, seamlessly incorporating new structural motifs. The resulting amides are prevalent in a vast number of pharmaceuticals due to their structural stability and ability to participate in hydrogen bonding, a key interaction for target binding.

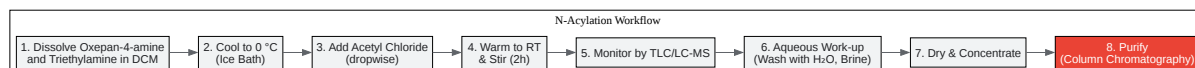
Causality Behind Experimental Choices

The choice of acylating agent is critical and depends on the reactivity of the substrate and desired reaction conditions.

Acylating Agent	Activating Reagent/Base	Typical Conditions	Rationale & Insights
Acid Chloride (R-COCl)	Tertiary Amine (e.g., Et ₃ N, DIPEA)	0 °C to RT, Aprotic Solvent (DCM, THF)	High Reactivity: Very efficient for most amines. The reaction is fast but generates HCl, which must be scavenged by a base to prevent protonation of the starting amine. Best for robust substrates. [10]
Acid Anhydride ((RCO) ₂ O)	None required, or mild base	Room Temperature	Moderate Reactivity: Less aggressive than acid chlorides, making them suitable for more sensitive substrates. The only byproduct is a carboxylic acid, which is less corrosive than HCl. [10]
Carboxylic Acid (R-COOH)	Coupling Reagents (e.g., HATU, HOBt/EDC)	Room Temperature, Aprotic Solvent (DMF, DCM)	High Versatility: Allows direct use of carboxylic acids, avoiding the need to prepare acid chlorides. This method is excellent for complex fragments and preserving stereochemistry. [11]

Detailed Experimental Protocol: N-Acylation with an Acid Chloride

This protocol describes the synthesis of N-(oxepan-4-yl)acetamide as a representative example.



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Caption: Step-by-step workflow for a typical N-acylation reaction.

Materials:

- **Oxepan-4-amine** (1.0 eq)
- Acetyl chloride (1.1 eq)
- Triethylamine (Et₃N) (1.2 eq)
- Dichloromethane (DCM), anhydrous
- Deionized Water
- Brine (saturated aq. NaCl)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve **Oxepan-4-amine** (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.[10]
- Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

- **Reagent Addition:** Add acetyl chloride (1.1 eq) dropwise to the cooled solution over 5-10 minutes. An exothermic reaction and formation of a white precipitate (triethylamine hydrochloride) may be observed.
- **Reaction:** Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2 hours.
- **Monitoring:** Check for the consumption of the starting amine using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and then with brine.[\[12\]](#)
- **Drying and Concentration:** Dry the separated organic layer over anhydrous MgSO_4 , filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-(oxepan-4-yl)acetamide.

Application & Protocol 2: Reductive Amination for C-N Bond Formation

Reductive amination is a powerful and highly versatile method for synthesizing secondary and tertiary amines.[\[13\]](#) The process involves the reaction of **Oxepan-4-amine** with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding N-alkylated amine.[\[14\]](#) This one-pot procedure is widely favored in drug discovery for its efficiency and broad substrate scope.[\[15\]](#)

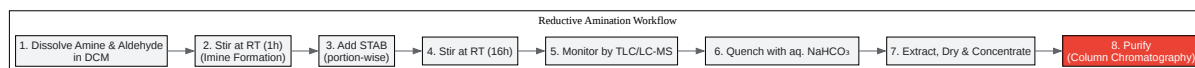
Causality Behind Experimental Choices: The Reducing Agent

The success of a reductive amination hinges on selecting a reducing agent that is mild enough not to reduce the starting carbonyl compound but potent enough to reduce the intermediate imine.[\[14\]](#)

Reducing Agent	Typical Solvent	Key Characteristics & Rationale
Sodium Triacetoxyborohydride (NaBH(OAc) ₃ or STAB)	DCM, DCE, THF	The Workhorse: Mild and selective for imines over most aldehydes and ketones. It does not require acidic conditions and tolerates a wide range of functional groups. Its mild nature makes it the most common choice for general reductive aminations. [16]
Sodium Cyanoborohydride (NaBH ₃ CN)	MeOH, EtOH	Classic Choice: Also selective for imines, but it is highly toxic (releases HCN gas under acidic conditions). It often requires slightly acidic conditions (pH ~6) to promote imine formation, which can be incompatible with sensitive substrates. [14] [16]
Sodium Borohydride (NaBH ₄)	MeOH, EtOH	Use with Caution: A stronger reducing agent that can reduce the starting aldehyde or ketone. Therefore, the imine must be pre-formed before the addition of NaBH ₄ . This two-step, one-pot approach is less convenient but effective. [16]

Detailed Experimental Protocol: Reductive Amination with an Aldehyde

This protocol details the N-alkylation of **Oxepan-4-amine** with benzaldehyde using sodium triacetoxyborohydride (STAB).[\[10\]](#)



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Caption: Step-by-step workflow for a STAB-mediated reductive amination.

Materials:

- **Oxepan-4-amine** (1.0 eq)
- Benzaldehyde (1.1 eq)
- Sodium triacetoxyborohydride (STAB) (1.5 eq)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Round-bottom flask, magnetic stirrer, nitrogen atmosphere

Procedure:

- **Imine Formation:** In a dry round-bottom flask under a nitrogen atmosphere, dissolve **Oxepan-4-amine** (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous DCM. Stir the solution at room temperature for 1 hour to facilitate the formation of the intermediate imine.^[10]
- **Reduction:** Add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in small portions over 10-15 minutes. Gas evolution (hydrogen) may be observed.
- **Reaction:** Continue stirring the mixture at room temperature for 16 hours (overnight).
- **Monitoring:** Check for the completion of the reaction by TLC or LC-MS, confirming the disappearance of the starting materials and the formation of the desired product.

- Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[10]
- Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer one more time with DCM.
- Drying and Concentration: Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the crude product via flash column chromatography to afford the pure N-benzyl-oxepan-4-amine.

Application in Bioactive Scaffolds

The functionalized oxepane derivatives synthesized through the protocols above are valuable intermediates for constructing complex bioactive molecules.

- Kinase Inhibitors: The oxepane scaffold is increasingly used to develop novel kinase inhibitors.[17] The N-acylated or N-alkylated oxepane-4-amine can serve as a solvent-exposed moiety that improves solubility and permeability while the other end of the molecule engages with the kinase active site. Scaffold-based design often utilizes such building blocks to optimize drug candidates for potency and selectivity.[18][19]
- Central Nervous System (CNS) Agents: The three-dimensional nature of the oxepane ring is advantageous for designing ligands that target complex receptors in the CNS. The ability to tune the polarity and basicity of the amine via N-substitution is critical for achieving brain penetration and desired pharmacological activity.[20] Derivatives of related seven-membered heterocycles have shown promise as orexin receptor antagonists for treating insomnia.[20]

Safety and Handling

As a primary amine, **Oxepan-4-amine** and its reagents require careful handling in a well-ventilated chemical fume hood.

- Hazards: **Oxepan-4-amine** is a combustible liquid that causes skin irritation and serious eye damage, and may cause respiratory irritation.[6]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[\[21\]](#)[\[22\]](#)
- Handling Reagents:
 - Acid Chlorides: Highly corrosive and moisture-sensitive. Handle with extreme care.
 - Reducing Agents: STAB and NaBH₄ react with water to release flammable hydrogen gas. Avoid contact with moisture and quench reactions carefully.[\[16\]](#)
 - Solvents: Dichloromethane (DCM) is a suspected carcinogen. Minimize exposure.

Conclusion

Oxepan-4-amine is a powerful and versatile building block for modern medicinal chemistry. Its unique seven-membered heterocyclic structure provides access to novel chemical space, while its primary amine functionality allows for straightforward and efficient derivatization. The robust N-acylation and reductive amination protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to synthesize diverse libraries of oxepane-containing compounds. By leveraging these methods, scientists can systematically explore structure-activity relationships and develop next-generation bioactive molecules with optimized therapeutic profiles.

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